molecular formula C13H18N2O3S B1401029 6-(Morpholine-4-sulfonyl)-indan-1-ylamine CAS No. 1337148-48-7

6-(Morpholine-4-sulfonyl)-indan-1-ylamine

Cat. No.: B1401029
CAS No.: 1337148-48-7
M. Wt: 282.36 g/mol
InChI Key: RXBBXEVXPIYHLT-UHFFFAOYSA-N
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Description

Morpholine is a common component in many chemical compounds due to its versatile properties . It is often used in the synthesis of pharmaceuticals and other biologically active compounds . The sulfonyl group is a functional group that is often found in various organic compounds . It is known for its ability to form stable and highly polar bonds .


Synthesis Analysis

Morpholine can be synthesized from diethylene glycol and ammonia under pressure . The sulfonyl group can be introduced into a molecule through various methods, such as the reaction of a sulfonyl chloride with an alcohol or amine .


Molecular Structure Analysis

Morpholine has a four-membered ring structure with an oxygen and a nitrogen atom . The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .


Chemical Reactions Analysis

Morpholine can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The sulfonyl group can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical and Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like odor . The physical and chemical properties of a sulfonyl group would depend on the rest of the molecule .

Scientific Research Applications

Synthesis and Chemical Transformations

6-(Morpholine-4-sulfonyl)-indan-1-ylamine is used in various chemical syntheses and transformations. For instance, its derivatives have been synthesized for biological applications. A study describes the effective synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-2,3,4-quinolinetricarboxylic acid, highlighting its pharmacological potential (Kravchenko et al., 2006).

Biological and Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant biological activities. For example, 6-morpholino-9-sulfonylpurine derivatives displayed antiproliferative activity on human carcinoma, lymphoma, and leukemia cells (Matić et al., 2021). Another study found that 4-(Phenylsulfonyl) morpholine, a compound in the same class, had antimicrobial and modulating activity against standard and multi-resistant strains of various microorganisms (Oliveira et al., 2015).

Synthesis of Enantiopure Morpholines

The compound has been used in the synthesis of enantiopure morpholines. A study demonstrated the synthesis of enantiopure 2,6-disubstituted morpholines using a protocol that involved the regioselective formation of a monosulfonate, crucial for creating morpholine derivatives (Foschi et al., 2017).

Pharmaceutical Intermediates

Compounds related to this compound have been utilized in the synthesis of pharmaceutical intermediates. For instance, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized from a similar morpholine derivative (Janakiramudu et al., 2017).

Pharmacological Properties

The morpholine moiety in these compounds contributes to their pharmacological properties. A study investigating N-sulfonyl morpholines found significant effects on the inversion of the morpholine ring, which can influence the pharmacological activity of these compounds (Modarresi-Alam et al., 2009).

Mechanism of Action

The mechanism of action of a compound containing morpholine and a sulfonyl group would depend on the specific compound and its target. For example, some morpholine derivatives have been found to have antimicrobial activity .

Safety and Hazards

Morpholine can cause irritation to the eyes, skin, and respiratory system . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Future Directions

The use of morpholine and sulfonyl groups in the synthesis of new compounds is a promising area of research. These groups can be used to create a wide variety of compounds with potential applications in medicine, agriculture, and other fields .

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13-4-2-10-1-3-11(9-12(10)13)19(16,17)15-5-7-18-8-6-15/h1,3,9,13H,2,4-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBXEVXPIYHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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